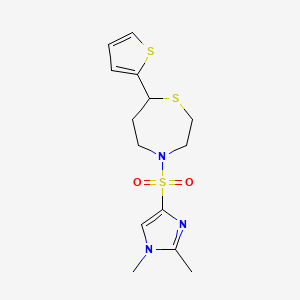

4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Description

4-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a structurally complex heterocyclic compound featuring a 1,4-thiazepane core (a seven-membered ring containing sulfur and nitrogen), substituted with a sulfonyl-linked 1,2-dimethylimidazole moiety and a thiophen-2-yl group. The dimethylimidazole substituent suggests possible applications in medicinal chemistry, as imidazole derivatives are common in kinase inhibitors and receptor modulators. However, specific pharmacological data for this compound remain uncharacterized in the provided evidence.

Properties

IUPAC Name |

4-(1,2-dimethylimidazol-4-yl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S3/c1-11-15-14(10-16(11)2)22(18,19)17-6-5-13(21-9-7-17)12-4-3-8-20-12/h3-4,8,10,13H,5-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZPGJIJDMIINO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCC(SCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural features invite comparisons with other heterocyclic systems containing thiophene, sulfonyl groups, or fused rings. Below is an analysis based on analogs from the literature:

Structural and Functional Analogues

- 1-(4-Aminophenyl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one () Key Differences: This compound replaces the thiazepane core with a benzimidazo-triazole fused system, reducing conformational flexibility. The absence of a sulfonyl group may limit its binding to polar enzyme pockets compared to the target compound. Synthesis: Prepared via hydrogenation with Pd/C, yielding ~50% after purification .

- N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide () Key Differences: Features a cyclopenta-fused thiophene and a sulfamoyl group. Activity: Exhibits antiproliferative effects on MCF7 cells via tyrosine kinase inhibition .

6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine ()

- Key Differences : Incorporates a benzoxathiine ring (oxygen and sulfur) instead of thiazepane. The methoxy group increases hydrophobicity, contrasting with the target’s polar sulfonyl-imidazole motif.

- Synthesis : Purified via column chromatography (60% yield), suggesting comparable scalability to the target compound’s hypothetical synthesis .

Physicochemical and Pharmacological Properties

Key Research Findings

Thiophene Role : The thiophen-2-yl group is a common feature in analogs, contributing to π-π stacking interactions in biological targets (e.g., kinase ATP-binding sites) .

Sulfonyl vs.

Ring Flexibility : The thiazepane’s seven-membered ring offers greater conformational adaptability than fused systems (e.g., benzimidazo-triazole or cyclopenta-thiophene), which could improve bioavailability but reduce target specificity .

Synthetic Complexity : The target compound’s multi-heterocyclic structure likely requires more intricate synthesis than benzoxathiine derivatives, aligning with trends in modern medicinal chemistry .

Q & A

Q. Optimization Strategies :

| Parameter | Optimal Condition | Impact on Yield/Purity | Source |

|---|---|---|---|

| Temperature | 0–5°C (sulfonylation) | Minimizes side reactions | |

| Solvent | Dichloromethane (DCM) | Enhances sulfonyl group reactivity | |

| Catalyst | Pd(PPh₃)₄ (for cross-coupling) | Improves coupling efficiency |

Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the thiazepane ring and substituents. For example, the thiophen-2-yl group shows distinct aromatic proton splitting at δ 6.8–7.4 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₈N₃O₂S₂: 360.0742) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the thiazepane ring and sulfonyl group orientation .

- HPLC : Quantifies purity (>95% required for pharmacological studies) using reverse-phase C18 columns and UV detection at 254 nm .

Basic: How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

- Temperature Control : Lower temperatures (0–10°C) during sulfonylation reduce racemization .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in cross-coupling reactions .

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance coupling efficiency for thiophene attachment .

Advanced: How can computational modeling predict reactivity or guide synthetic routes for this compound?

Methodological Answer:

Quantum mechanical calculations (e.g., DFT) model transition states to predict sulfonylation and cyclization pathways. For example:

- Reaction Path Search : Identifies low-energy pathways for thiazepane ring closure using software like Gaussian .

- Molecular Dynamics : Simulates solvent effects on reaction kinetics (e.g., DCM vs. THF) .

- Machine Learning : Trains models on existing reaction databases to recommend optimal conditions (e.g., catalyst loading) .

Advanced: How should researchers resolve contradictions in NMR data during structural elucidation?

Methodological Answer:

- Cross-Validation : Compare experimental 1H NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw). For example, imidazole protons typically resonate at δ 7.5–8.0 ppm; deviations suggest impurities .

- 2D NMR Techniques : HSQC and HMBC maps clarify through-space correlations, resolving overlaps in aromatic regions .

- Isotopic Labeling : Introduce 13C labels to track carbon connectivity in ambiguous cases .

Advanced: What methodologies are used to evaluate its biological activity in drug discovery contexts?

Methodological Answer:

- Enzyme Assays : Test inhibition of kinases or proteases (e.g., IC₅₀ determination via fluorescence polarization) .

- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines .

- Microbial Susceptibility Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced: How can statistical design of experiments (DoE) optimize reaction parameters?

Methodological Answer:

- Factorial Design : Screen variables (temperature, solvent, catalyst ratio) using a 2³ factorial matrix to identify significant factors .

- Response Surface Methodology (RSM) : Models non-linear relationships; e.g., optimizing sulfonylation yield at 72 hours and 50°C .

- Example DoE Table :

| Factor | Low Level | High Level | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 40 | 60 | 50 |

| Catalyst (mol%) | 5 | 15 | 10 |

| Reaction Time (h) | 48 | 96 | 72 |

Advanced: How does the compound’s stability under varying conditions (pH, light) affect experimental design?

Methodological Answer:

- Photostability : UV-vis spectroscopy reveals degradation under UV light; store in amber vials .

- Hydrolytic Stability : pH-dependent degradation studies (e.g., t₁/₂ = 12 hours at pH 2 vs. 48 hours at pH 7) guide buffer selection .

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition above 150°C, informing reaction temperature limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.